N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Scientific Research Applications
Catalysis and Synthesis of Aromatic Ketones
The compound exhibits potential in copper-catalyzed synthesis. Specifically, it enables the efficient conversion of pyridin-2-yl-methanes to pyridin-2-yl-methanones through a direct Csp3-H oxidation approach using water under mild conditions . This method is valuable for the preparation of aromatic ketones, which are crucial pharmaceutical intermediates.
N-Heterocycle Formation
Preliminary synthetic applications of N-(pyridin-2-yl)imidates derived from this compound have been explored. These imidates can be readily converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, in the presence of corresponding ethylenediamine and 1,3-diaminopropane .
Antifungal Activity
Studies have investigated the antifungal properties of related compounds. While specific data on this compound are not available, it’s worth exploring its potential as an antifungal agent. Researchers typically assess inhibition zones and minimum inhibitory concentrations (MIC) to evaluate antifungal activity .
Anti-Tubercular Agents
Although not directly studied for anti-tubercular activity, molecular docking studies can provide insights into potential interactions with relevant targets. Further research could explore its efficacy against tuberculosis .
Cytotoxicity in Cancer Cells
The compound’s structural features make it interesting for cytotoxicity studies. Novel compounds based on similar scaffolds have been tested against human cancer cell lines. Investigating its cytotoxic effects on cell viability (e.g., HepG2 and MDA-MB-231) could yield valuable information .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a novel structure and its specific targets in the biological system are still under investigation .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
The bioavailability, which is influenced by these properties, is also unknown . Future pharmacokinetic studies will provide valuable information about how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have cytotoxic activity against certain human cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the cell
properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(18-13-27-16-6-1-2-7-17(16)28-18)22-11-12-26-19-9-8-15(23-24-19)14-5-3-4-10-21-14/h1-10,18H,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVGPHAACDBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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